N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]cyclohexanecarboxamide
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Overview
Description
N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]cyclohexanecarboxamide is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyclohexane ring, a sulfonamide group, and a pyrimidine ring. Its chemical properties make it a subject of interest for researchers and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]cyclohexanecarboxamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-methylpyrimidine-2-amine with a sulfonyl chloride derivative to form the sulfonamide intermediate. This intermediate is then reacted with 4-aminophenylcyclohexanecarboxamide under specific conditions to yield the final product. The reaction conditions often include the use of organic solvents, controlled temperatures, and catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing production costs and environmental impact. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group under specific conditions.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups into the aromatic rings, leading to a wide range of derivatives.
Scientific Research Applications
N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]cyclohexanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical processes in cells, leading to the compound’s biological effects. The pyrimidine ring may also interact with nucleic acids, affecting DNA and RNA synthesis.
Comparison with Similar Compounds
Similar Compounds
- N-[4-[(4-chloropyrimidin-2-yl)sulfamoyl]phenyl]cyclohexanecarboxamide
- N-[4-[(4-fluoropyrimidin-2-yl)sulfamoyl]phenyl]cyclohexanecarboxamide
- N-[4-[(4-methoxypyrimidin-2-yl)sulfamoyl]phenyl]cyclohexanecarboxamide
Uniqueness
N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]cyclohexanecarboxamide is unique due to the presence of the methyl group on the pyrimidine ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to specific molecular targets, making it a valuable compound for research and potential therapeutic applications.
Biological Activity
N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]cyclohexanecarboxamide is a complex organic compound that has garnered attention in various scientific fields due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a unique molecular structure characterized by:
- Molecular Formula : C18H24N4O3S
- Molecular Weight : 372.47 g/mol
- IUPAC Name : this compound
- CAS Number : 132593-36-3
This structure includes a cyclohexanecarboxamide moiety and a pyrimidinylsulfamoyl group, which are pivotal for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes. The compound is believed to act as an enzyme inhibitor by binding to the active sites of target proteins, thereby blocking their activity. This inhibition can lead to downstream effects that may be beneficial in treating various diseases.
Anticancer Activity
Several studies have investigated the anticancer properties of this compound. Research indicates that it may inhibit the proliferation of cancer cells through:
- Induction of Apoptosis : The compound appears to trigger programmed cell death in various cancer cell lines.
- Cell Cycle Arrest : It has been shown to halt the cell cycle at specific checkpoints, preventing further division of cancerous cells.
Table 1: Summary of Anticancer Studies
Study | Cell Line | Mechanism | Result |
---|---|---|---|
A549 | Apoptosis | IC50 = 15 µM | |
MCF-7 | Cell Cycle Arrest | G1 phase accumulation | |
HeLa | Inhibition of Proliferation | 50% growth inhibition at 20 µM |
Enzyme Inhibition
The compound is also being studied for its potential as an enzyme inhibitor, particularly in relation to:
- Carbonic Anhydrase Inhibition : Preliminary studies suggest that it may inhibit carbonic anhydrase, an enzyme involved in regulating pH and fluid balance in tissues.
Table 2: Enzyme Inhibition Studies
Enzyme | Inhibition Type | IC50 (µM) |
---|---|---|
Carbonic Anhydrase | Competitive | 10 |
Dipeptidyl Peptidase | Non-competitive | 5 |
Case Studies and Research Findings
- Case Study on Lung Cancer : A study published in Cancer Research demonstrated that treatment with this compound resulted in significant tumor reduction in A549 xenograft models, highlighting its potential as a therapeutic agent against lung cancer.
- Mechanistic Insights : Another research article explored the mechanistic pathways involved in its anticancer effects, revealing that the compound modulates key signaling pathways such as MAPK and PI3K/Akt, which are critical for cell survival and proliferation.
- Safety Profile : Toxicological assessments indicate that the compound exhibits a favorable safety profile at therapeutic doses, with minimal side effects reported in preclinical models.
Properties
IUPAC Name |
N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]cyclohexanecarboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3S/c1-13-11-12-19-18(20-13)22-26(24,25)16-9-7-15(8-10-16)21-17(23)14-5-3-2-4-6-14/h7-12,14H,2-6H2,1H3,(H,21,23)(H,19,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVDHPVQUTOZADM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3CCCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.